molecular formula C₂₀H₃₆O₂ B110274 [(2E,13Z)-octadeca-2,13-dienyl] acetate CAS No. 86252-74-6

[(2E,13Z)-octadeca-2,13-dienyl] acetate

Cat. No. B110274
CAS RN: 86252-74-6
M. Wt: 308.5 g/mol
InChI Key: NWRSOYAGXTXEMK-NHRIVICHSA-N
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Description

[(2E,13Z)-octadeca-2,13-dienyl] acetate, also known as 2E,13Z-Octadecadienyl acetate, is a chemical compound with the molecular formula C20H36O2 . It has an average mass of 308.499 Da and a monoisotopic mass of 308.271515 Da .


Synthesis Analysis

A convergent synthesis of octadeca-2E,13Z-dienyl acetate, a pheromone component of Synanthedon tipuliformis C., has been developed. The synthesis is based on cross-coupling of 8-iodooct-2E-en-t-ol THP ether with dec-5Z-enyl bromide catalyzed by CuBr .


Molecular Structure Analysis

The molecular structure of [(2E,13Z)-octadeca-2,13-dienyl] acetate consists of 20 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+ .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis for Pheromone Components : (2E,13Z)-octadeca-2,13-dienyl acetate has been synthesized as a component of the pheromone for the Synanthedon tipuliformis C., a species of clearwing moth. This synthesis involves cross-coupling reactions catalyzed by CuBr (Ishmuratov et al., 1997).
  • Synthesis from 10-undecenoic Acid : A new synthesis method starting from 10-undecenoic acid has been developed, focusing on constructing the carbon framework of the pheromone (Ishmuratov et al., 2000).
  • Characterization of Isomers for Pheromone Studies : The synthesis of various isomers of (2E,13Z)-octadeca-2,13-dienyl acetate and their characterization by NMR and GC-MS are critical for understanding sex pheromones of certain moth species (Naka et al., 2006).

Pheromone Analysis and Field Studies

  • Role in Moth Sex Pheromones : The compound is identified as a component of the sex pheromone in various moth species, including Synanthedon tipuliformis and Zenzera pyrina, crucial for understanding insect behavior and ecology (Francke et al., 2004).
  • Field Attraction Studies : Field tests have shown that certain ratios of (2E,13Z)-octadeca-2,13-dienyl acetate and related compounds attract specific moth species, providing insights into developing pheromone-based pest control strategies (Naka et al., 2010).

Analytical Chemistry Applications

  • Isomerisation Analysis in Oils and Fats : The isomerisation of octadeca-9,12-dienyl acetate, a related compound, has been studied to understand the chemical transformations in oils and fats, contributing to the field of analytical chemistry (Jamieson & Reid, 1967).

properties

IUPAC Name

[(2E,13Z)-octadeca-2,13-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRSOYAGXTXEMK-NHRIVICHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893861
Record name (2E,13Z)-2,13-Octadecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E,13Z)-octadeca-2,13-dienyl] acetate

CAS RN

86252-74-6, 86252-65-5
Record name 2,13-Octadecadien-1-ol, acetate, (2E,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086252746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,13Z)-2,13-Octadecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,Z)-2,13-Octadecadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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